7-Methoxy-4-nitro-2H-1,3-benzodioxole-5-carbonitrile
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Overview
Description
7-Methoxy-4-nitro-2H-1,3-benzodioxole-5-carbonitrile is an organic compound that belongs to the benzodioxole family This compound is characterized by the presence of a methoxy group, a nitro group, and a carbonitrile group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-nitro-2H-1,3-benzodioxole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 7-methoxy-2H-1,3-benzodioxole, followed by the introduction of the carbonitrile group through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-nitro-2H-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
7-Methoxy-4-nitro-2H-1,3-benzodioxole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-nitro-2H-1,3-benzodioxole-5-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbonitrile groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1,3-benzodioxole-5-carboxylic acid
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
Uniqueness
7-Methoxy-4-nitro-2H-1,3-benzodioxole-5-carbonitrile is unique due to the presence of both a nitro group and a carbonitrile group on the benzodioxole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6N2O5 |
---|---|
Molecular Weight |
222.15 g/mol |
IUPAC Name |
7-methoxy-4-nitro-1,3-benzodioxole-5-carbonitrile |
InChI |
InChI=1S/C9H6N2O5/c1-14-6-2-5(3-10)7(11(12)13)9-8(6)15-4-16-9/h2H,4H2,1H3 |
InChI Key |
MWSVZHCDLYSLQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C#N)[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
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